![molecular formula C16H23NO2 B2508254 1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one CAS No. 59303-37-6](/img/structure/B2508254.png)
1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one" is a structurally complex molecule that may be related to various piperidine derivatives with potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antiallergy, antidepressant, and anxiolytic activities, as well as their potential as radiolabeled probes and enzyme inhibitors .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple precursors such as acetylfuran, aromatic aldehydes, or unsaturated carbonyl compounds. These reactions may include Claisen-Schmidt condensation, Michael addition, and Mannich reactions, which lead to the formation of various substituted piperidines . For example, the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines involves the use of aryloxy propyl precursors and piperidine, resulting in compounds with antiallergy activity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide detailed information about the geometry, conformation, and intramolecular interactions of the molecules . For instance, the crystal structure of a novel piperidine derivative was determined by X-ray diffraction, revealing intermolecular hydrogen bonding and other interactions that contribute to the stability of the molecule .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including halogenation, esterification, and the formation of carbon-nitrogen bonds. These reactions can modify the pharmacological properties of the compounds by altering their affinity and selectivity for biological targets such as receptors and enzymes . For example, halogenated piperidines have been synthesized as potential σ receptor ligands, with iodinated ligands showing promise for in vivo imaging studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, lipophilicity, and stability, are crucial for their biological activity and pharmacokinetics. These properties can be estimated using techniques like HPLC and theoretical calculations, including density functional theory (DFT) . The log P values, for instance, provide insights into the lipophilicity of the compounds, which is important for their ability to cross biological membranes .
Aplicaciones Científicas De Investigación
Ligand Synthesis and Evaluation
Arylcycloalkylamines, which include phenyl piperidines and piperazines, along with their arylalkyl substituents, are recognized as essential pharmacophoric groups in several antipsychotic agents. A study by Sikazwe et al. (2009) highlighted that these groups contribute significantly to the potency and selectivity of binding affinity at D(2)-like receptors. In particular, the study revealed the importance of arylalkyl substituents in enhancing the selectivity and potency of synthesized agents targeting these receptors, indicating that the composite structure, rather than specific effects of arylalkyl moieties, determines the selectivity and potency at D(2)-like receptors (Sikazwe et al., 2009).
DNA Binding and Fluorescent Staining
Hoechst 33258, a synthetic dye, is known for its strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. Issar and Kakkar (2013) discussed the dye, which is a derivative of N-methyl piperazine and has applications in fluorescent DNA staining due to its ability to penetrate cells efficiently. The dye and its derivatives, including 1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one, are utilized in various biological applications such as chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).
Chemical Inhibitors in Drug Metabolism
In the realm of drug metabolism, the role of Cytochrome P450 (CYP) enzymes is pivotal. Khojasteh et al. (2011) reviewed the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, which are crucial in understanding drug-drug interactions. The paper points out that certain inhibitors, including those involving piperidine structures, are critically important in assessing the contribution of various CYP isoforms to total drug metabolism (Khojasteh et al., 2011).
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by PD164015 are not well-documented at this time. It’s possible that the compound could influence a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would also depend on the specific pathways involved .
Result of Action
Depending on its targets and mode of action, the compound could potentially influence a variety of cellular processes and molecular interactions .
Propiedades
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15/h5-8,13,18H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFHFUBFALKDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

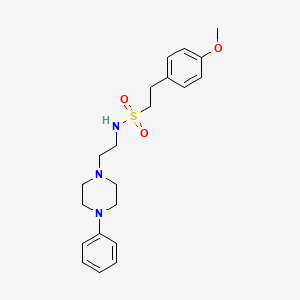
![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)
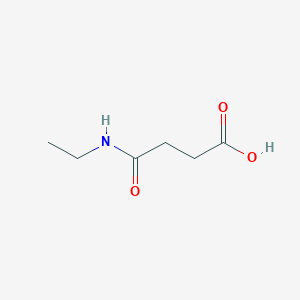
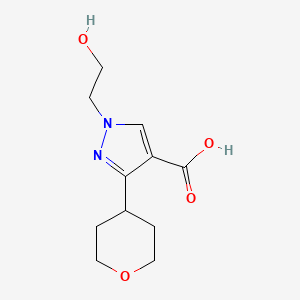
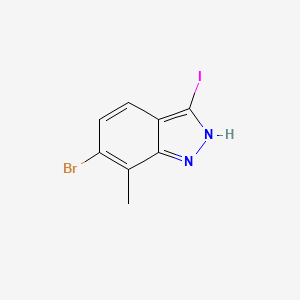
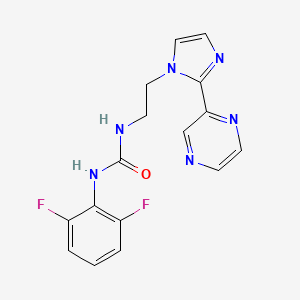
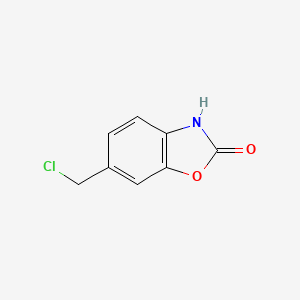
![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)
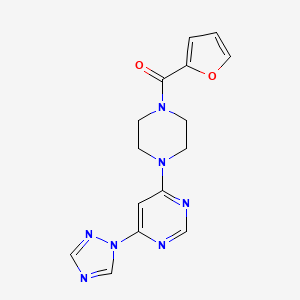
![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)